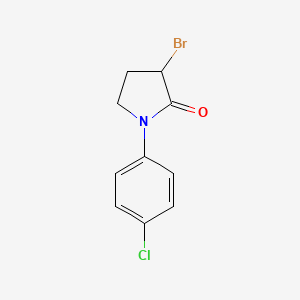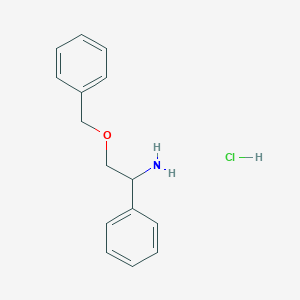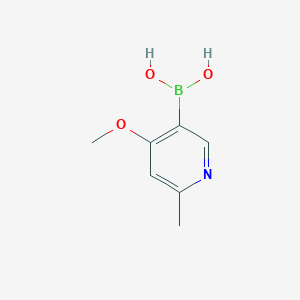
(4-Methoxy-6-methylpyridin-3-yl)boronsäure
Übersicht
Beschreibung
“(4-Methoxy-6-methylpyridin-3-yl)boronic acid” is a boronic acid compound with the CAS Number: 1100262-14-3 and Linear Formula: C7H10BNO3 . It’s not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
Boronic acids, including “(4-Methoxy-6-methylpyridin-3-yl)boronic acid”, can be synthesized using various methods. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves iridium or rhodium-catalyzed C-H or C-F borylation . The synthesis of boronic acids is relatively simple and well-known .Molecular Structure Analysis
The molecular structure of “(4-Methoxy-6-methylpyridin-3-yl)boronic acid” is represented by the formula C7H10BNO3 . The molecular weight of this compound is 166.97 g/mol .Chemical Reactions Analysis
Boronic acids, including “(4-Methoxy-6-methylpyridin-3-yl)boronic acid”, are used as building blocks and synthetic intermediates . They form stable transition complexes with sugars and amino acids, which have been tested for the inhibition of the NorA efflux pump .Physical And Chemical Properties Analysis
“(4-Methoxy-6-methylpyridin-3-yl)boronic acid” has a molecular weight of 166.97 g/mol . It should be stored sealed in dry conditions at 2-8°C . The boiling point of this compound is not specified .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
(4-Methoxy-6-methylpyridin-3-yl)boronsäure: wird bei der Synthese von Pyridopyrimidinon-Derivaten eingesetzt, die als Antagonisten für den Arylhydrocarbon-Rezeptor (AHR) wirken. Diese Verbindungen sind aufgrund ihrer Rolle bei der Regulierung der Genexpression für die Behandlung verschiedener Krankheiten von Bedeutung .
Polymerwissenschaften
In der Polymerwissenschaft ist dieses Boronsäure-Derivat an Suzuki-Miyaura-Kreuzkupplungsreaktionen beteiligt. Diese Reaktionen sind entscheidend für die Herstellung von Polymeren mit spezifischen Eigenschaften, da sie das präzise Verknüpfen verschiedener Monomere ermöglichen .
Optoelektronik
Die Anwendung der Verbindung in der Optoelektronik hängt mit ihrer Rolle bei der Suzuki-Miyaura-Kupplung zusammen, die für die Herstellung konjugierter Polymere unerlässlich ist, die in Leuchtdioden (LEDs) und Solarzellen verwendet werden. Diese Polymere haben einstellbare elektronische Eigenschaften, wodurch sie in diesem Bereich wertvoll sind .
Katalyse
This compound: dient als Katalysator in organischen Reaktionen, insbesondere in Suzuki-Miyaura-Kupplungen, die bei der Synthese verschiedener organischer Verbindungen weit verbreitet sind. Dieses Verfahren wird aufgrund seiner milden Reaktionsbedingungen und der Stabilität der Boronsäure-Reagenzien bevorzugt .
Organische Synthese
Diese Boronsäure ist ein Schlüsselreagenz in der organischen Synthese, insbesondere in Suzuki-Miyaura-Kupplungen, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet werden. Diese Reaktion ist grundlegend für die Konstruktion komplexer organischer Moleküle, einschließlich Pharmazeutika und Naturstoffe .
Materialwissenschaften
In den Materialwissenschaften wird das Boronsäure-Derivat zur Entwicklung neuer Materialien mit verbesserten Eigenschaften eingesetzt. Seine Rolle in Kreuzkupplungsreaktionen ist entscheidend für die Synthese von Materialien mit spezifischen Funktionalitäten, die in verschiedenen Anwendungen eingesetzt werden können, darunter Sensoren und Beschichtungen .
Safety and Hazards
The safety information for “(4-Methoxy-6-methylpyridin-3-yl)boronic acid” indicates that it carries a warning signal. The precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 . The hazard statements include H302, H315, and H319 .
Zukünftige Richtungen
The future directions for the study of boronic acids, including “(4-Methoxy-6-methylpyridin-3-yl)boronic acid”, are promising. The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that further studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
Eigenschaften
IUPAC Name |
(4-methoxy-6-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-3-7(12-2)6(4-9-5)8(10)11/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSZRJNGKDMOGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(N=C1)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694437 | |
| Record name | (4-Methoxy-6-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1100262-14-3 | |
| Record name | (4-Methoxy-6-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



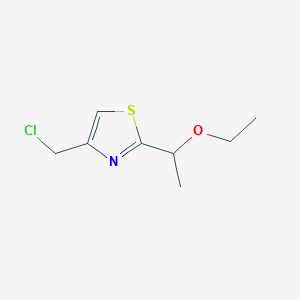

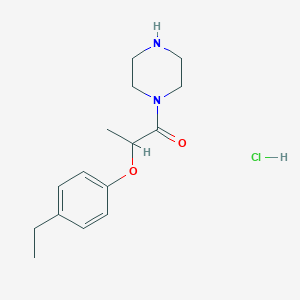
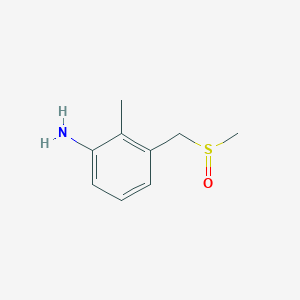
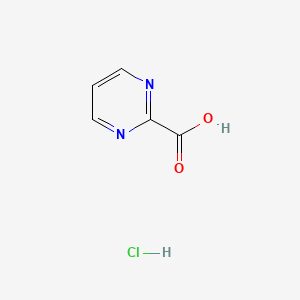
![3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1441439.png)
![2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1441440.png)


